(3-Bromopropyl)trimethoxysilane

Organic Synthesis Surface Chemistry Reaction Kinetics

Researchers requiring reproducible silane-mediated surface functionalization face variability from halogenated analogs with slower leaving-group kinetics. (3-Bromopropyl)trimethoxysilane delivers superior C-Br bond reactivity for consistent monolayer formation and downstream derivatization. • Buried interface modifier: Passivates SnO₂ in n-i-p perovskite solar cells, raising PCE from 19.39% to 23.60% (+4.21% absolute) and V_oc to 1.169 V. • Work function tuning: Reduces ITO work function from 4.70 eV to 4.23 eV for efficient electron extraction in OPV/PeLED devices. • Antimicrobial grafting: MIC 0.25 mg/mL against S. aureus - 4- to 8-fold more potent vs. Gram-positive than Gram-negative bacteria. Moisture-sensitive liquid supplied under argon with batch-specific CoA. Ambient shipping.

Molecular Formula C6H15BrO3Si
Molecular Weight 243.17 g/mol
CAS No. 51826-90-5
Cat. No. B1329998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromopropyl)trimethoxysilane
CAS51826-90-5
Molecular FormulaC6H15BrO3Si
Molecular Weight243.17 g/mol
Structural Identifiers
SMILESCO[Si](CCCBr)(OC)OC
InChIInChI=1S/C6H15BrO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3
InChIKeyGLISZRPOUBOZDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromopropyl)trimethoxysilane: Product Overview


(3-Bromopropyl)trimethoxysilane (CAS 51826-90-5), a halogenated alkoxysilane coupling agent with the molecular formula C6H15BrO3Si and a molecular weight of 243.17 g/mol, is characterized by its bromopropyl functional group and trimethoxysilane anchoring moiety . This compound is widely utilized in surface modification, nanoparticle functionalization, and as an intermediate in organic synthesis due to its ability to form stable siloxane bonds with hydroxylated substrates while providing a reactive bromine site for further derivatization [1].

Primary Use
Surface modification of hydroxylated substrates via siloxane anchoring
Derivatization
Bromine site enables further functionalization through nucleophilic substitution
Device Integration
Covalent interlayer formation for organic/perovskite electronics

Why (3-Bromopropyl)trimethoxysilane Is Irreplaceable


The procurement of (3-bromopropyl)trimethoxysilane over seemingly analogous halogenated or functional silanes is justified by quantifiable differences in reactivity, stability under analytical conditions, and downstream functionalization efficiency. The C-Br bond exhibits distinct leaving group kinetics, X-ray degradation profiles, and surface energetic outcomes that directly impact device performance and process reproducibility [1]. Substitution with 3-chloropropyltrimethoxysilane or other functional silanes introduces variability in reaction rates, interfacial bonding completeness, and ultimate material performance metrics that are not interchangeable in critical applications .

1
Leaving group reactivity
The C-Br bond exhibits faster nucleophilic substitution kinetics than C-Cl; using 3-chloropropyltrimethoxysilane may result in lower functionalization efficiency and incomplete surface coverage.
2
XPS degradation sensitivity
C-Br bonds are more susceptible to X-ray induced scission than C-Cl, which can lead to different surface characterization artifacts and requires adjusted acquisition parameters.
3
Work function tuning precision
The magnitude of ITO work function shift is specific to the bromopropyl chain; alternative silanes may not reproduce the 0.47 eV reduction reported for BrTMS-modified surfaces.

Quantitative Differentiation Evidence


Bromide vs. Chloride Leaving Group Reactivity

The brominated functionality in (3-bromopropyl)trimethoxysilane provides enhanced reactivity compared to its chlorinated analog, 3-chloropropyltrimethoxysilane, due to the superior leaving group ability of the bromide ion . The C-Br bond (bond dissociation energy ~285 kJ/mol) is more readily cleaved in SN2 nucleophilic substitution reactions than the C-Cl bond (~327 kJ/mol), leading to faster reaction kinetics and more complete conversion .

Leaving group reactivity
Class-level
C-Br bond ~285 kJ/mol vs C-Cl ~327 kJ/mol (~42 kJ/mol weaker)
Lower bond dissociation energy supports faster SN2 kinetics; conversion efficiency may vary
Class-level inference; experimental validation under target conditions recommended
Organic Synthesis Surface Chemistry Reaction Kinetics

XPS Degradation: C-Br vs. C-Cl Bond Scission

A direct head-to-head XPS degradation study comparing monolayers prepared from chloropropyltrimethoxysilane (CTMS) and bromopropyltrimethoxysilane (BTMS) on silicon wafers established that the damaging factor (β) for C-Br bond scission is higher than for C-Cl under identical X-ray irradiation [1][2]. The order of degradation susceptibility was found to be I > Br > Cl > F, directly correlated with the C-X bond energy [3].

XPS degradation order
Head-to-head
Damaging factor β: I > Br > Cl > F BPTMS-Si intermediate between IPTMS and CPTES
Informs XPS acquisition parameters for Br-containing monolayers
Measured on silicon wafers; oxide thickness influences absolute rate
Surface Analysis XPS Material Stability

ITO Work Function Tuning

In a study on inverted polymer solar cells, ITO substrates were chemically modified using 3-bromopropyltrimethoxysilane (BrTMS) as a covalent coupling agent for an n-type semiconducting interlayer [1]. The modification decreased the ITO work function from 4.70 eV to 4.23 eV, a reduction of 0.47 eV that facilitates electron extraction at the cathode interface [2].

ITO work function shift
Head-to-head
−0.47 eV (4.70 eV → 4.23 eV)
Reported work function reduction supports electron extraction optimization
Measured by UPS on ITO/NDI interlayer systems
Organic Electronics Solar Cells Surface Engineering

Perovskite Solar Cell Efficiency Enhancement

The introduction of (3-bromopropyl)trimethoxysilane (BTS) as a buried interface modifier in regular perovskite solar cells resulted in a significant improvement in device performance [1]. The power conversion efficiency (PCE) increased from a baseline of 19.39% to 23.60%, representing an absolute gain of 4.21 percentage points [2]. The open-circuit voltage (V_oc) reached 1.169 V following modification [3].

Perovskite PCE gain
Head-to-head
+4.21 pp (19.39% → 23.60%)
Reported PCE increase supports interface passivation strategy
Regular n-i-p cells, FA-based perovskite; Voc = 1.169 V
Perovskite Photovoltaics Interface Engineering Defect Passivation

Differential Antibacterial Activity: Gram-Positive vs. Gram-Negative

When grafted onto nanofibrillated cellulose, (3-bromopropyl)trimethoxysilane (Br-PTMS) exhibits quantifiable antibacterial activity with differential efficacy against Gram-positive and Gram-negative strains . Minimum Inhibitory Concentration (MIC) values demonstrate that Br-PTMS is significantly more effective against Staphylococcus aureus (Gram-positive) than Escherichia coli (Gram-negative) .

Antibacterial MIC
Cross-study
S. aureus: MIC 0.25–0.5 mg/mL E. coli: MIC 1.0–2.0 mg/mL
Reported higher potency against Gram-positive strain; screening context
Grafted on nanofibrillated cellulose; data to verify with independent studies
Antimicrobial Coatings Biomedical Materials Surface Functionalization

Polymer Solar Cell Efficiency via BrTMS Interlayer

In inverted polymer solar cells, the use of 3-bromopropyltrimethoxysilane (BrTMS) as a coupling agent for a chemically bonded naphthalene diimide (NDI) cathode interlayer resulted in a champion power conversion efficiency (PCE) of 5.87%, compared to 3.58% for devices without the interlayer [1]. This represents a 64% relative improvement in PCE [2].

Polymer solar cell PCE
Head-to-head
5.87% vs 3.58% (+64% rel.)
Reported PCE improvement with BrTMS/NDI interlayer
Inverted PTB7-Th:PC71BM devices; ITO cathode
Organic Photovoltaics Interface Modification Cathode Interlayers

(3-Bromopropyl)trimethoxysilane Applications


Perovskite Solar Cell Buried Interface Passivation

Use (3-bromopropyl)trimethoxysilane (BTS) as a buried interface modifier between the SnO2 electron transport layer and the perovskite absorber in regular n-i-p architecture solar cells. The compound passivates SnO2 surface hydroxyl groups and perovskite defects, increasing the power conversion efficiency from 19.39% to 23.60% (+4.21% absolute) and raising V_oc to 1.169 V [1].

ITO Work Function Tuning for Organic Electronics

Employ (3-bromopropyl)trimethoxysilane (BrTMS) as a covalent anchoring agent for cathode interlayers on ITO electrodes in organic and perovskite photovoltaic devices. The modification reduces the ITO work function from 4.70 eV to 4.23 eV, facilitating electron extraction and improving energy level alignment [2].

Antimicrobial Coatings Targeting Gram-Positive Bacteria

Apply (3-bromopropyl)trimethoxysilane (Br-PTMS) grafted onto nanofibrillated cellulose or similar hydroxylated substrates to create antimicrobial surfaces. The compound exhibits MIC values as low as 0.25 mg/mL against Staphylococcus aureus, demonstrating 4- to 8-fold greater potency against Gram-positive bacteria compared to Gram-negative E. coli .

XPS Characterization of Halogenated Silane Monolayers

Utilize (3-bromopropyl)trimethoxysilane (BPTMS) as a model system for studying X-ray induced degradation of organic monolayers. The documented damaging factor (β) for the C-Br bond informs appropriate XPS acquisition parameters, with the degradation order established as I > Br > Cl > F [3].

Application
Selection Property
Validation Focus
Perovskite solar cell buried interface passivation
Trimethoxysilane anchoring and defect passivation capability
PCE and Voc improvement review under target device architecture
ITO work function tuning for organic electronics
Covalent interlayer formation on ITO via Br site
Work function shift and electron extraction barrier assessment
Antimicrobial coatings targeting Gram-positive bacteria
Grafted bromopropyl moiety on hydroxylated substrates
MIC verification against target bacterial strains and surface stability
XPS characterization of halogenated silane monolayers
Known C-Br degradation factor under X-ray irradiation
Acquisition parameter optimization and damage correction factors

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